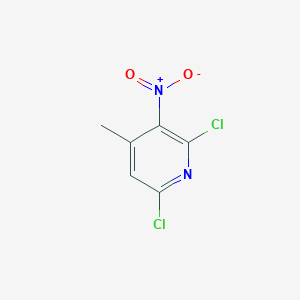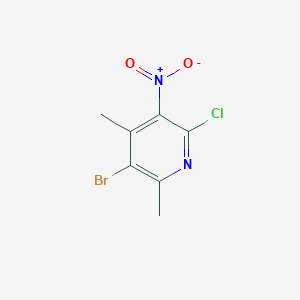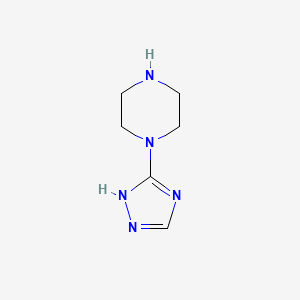
1-(1H-1,2,4-Triazol-3-yl)piperazin
Übersicht
Beschreibung
1-(1H-1,2,4-triazol-5-yl)piperazine is a useful research compound. Its molecular formula is C6H11N5 and its molecular weight is 153.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-1,2,4-triazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-1,2,4-triazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antimykotika
Der Triazolring in 1-(1H-1,2,4-Triazol-3-yl)piperazin ist ein entscheidender Bestandteil bei der Synthese von Antimykotika . Triazole hemmen das Enzym Lanosterol 14α-Demethylase, das für die Synthese von Ergosterol essentiell ist, einer Schlüsselkomponente der Pilzzellmembranen. Diese Hemmung stört die Bildung der Zellmembran, was zum Absterben der Pilzzellen führt. Die Derivate der Verbindung sind strukturell ähnlich zu klinisch eingesetzten Triazol-Antimykotika wie Fluconazol und Voriconazol, was auf ein Potenzial für die Entwicklung neuer Antimykotika hindeutet.
Krebsforschung: Zytotoxizitätsstudien
In der Krebsforschung wurden Derivate von This compound synthetisiert und auf ihre zytotoxischen Aktivitäten gegen verschiedene Krebszelllinien untersucht . Ziel dieser Studien ist es, Verbindungen zu finden, die Krebszellen selektiv abtöten können, ohne normale Zellen zu schädigen. Der Triazolrest wird oft in Moleküle integriert, die so konzipiert sind, dass sie mit bestimmten Proteinen interagieren, die mit der Krebsentwicklung verbunden sind.
Entwicklung von antimikrobiellen Wirkstoffen: Antibakterielle Mittel
Der Triazol-Kern von This compound wird auch auf seine antibakteriellen Eigenschaften untersucht . Die Verbindung kann verwendet werden, um Moleküle zu synthetisieren, die bakterielle Enzyme oder Strukturen angreifen, die für Bakterien einzigartig sind, und so einen Weg zur Entwicklung neuer Klassen von Antibiotika eröffnen, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Neuropharmakologie: Modulation von GABA-Rezeptoren
In der Neuropharmakologie werden Derivate von This compound auf ihr Potenzial untersucht, Gamma-Aminobuttersäure (GABA)-Rezeptoren zu modulieren . Diese Rezeptoren spielen eine zentrale Rolle bei der Regulierung der neuronalen Erregbarkeit im gesamten Nervensystem, und Verbindungen, die die Aktivität von GABA-Rezeptoren modulieren können, haben therapeutisches Potenzial bei der Behandlung von Angstzuständen, Epilepsie und anderen neurologischen Erkrankungen.
Materialwissenschaften: Zwischenprodukt für die organische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese von organischen Materialien . Ihr Piperazinrest kann als Verknüpfung bei der Konstruktion komplexer organischer Gerüste dienen, die nützlich sind bei der Herstellung neuartiger Materialien mit bestimmten gewünschten Eigenschaften wie Leitfähigkeit oder Reaktivität.
Analytische Chemie: Chromatographie
This compound: und seine Derivate können in der Chromatographie als Modifikator der stationären Phase verwendet werden . Seine einzigartige Struktur kann auf bestimmte Weise mit Analyten interagieren, was die Trennung von Verbindungen in komplexen Gemischen möglicherweise verbessern kann.
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
Die Triazol- und Piperazinbestandteile von This compound machen es zu einem Kandidaten für die Entwicklung neuer Pestizide . Diese Verbindungen können so konzipiert werden, dass sie mit biologischen Wegen interferieren, die spezifisch für Schädlinge sind, und so einen Schutz von Nutzpflanzen ohne Schädigung von Nützlingen bieten.
Chemische Synthese: Baustein
Schließlich ist This compound ein wertvoller Baustein in der chemischen Synthese . Es kann verwendet werden, um eine Vielzahl von heterocyclischen Verbindungen zu konstruieren, die in vielen Arzneimitteln und Agrochemikalien weit verbreitet sind. Seine Vielseitigkeit in Reaktionen macht es zu einem festen Bestandteil im Werkzeugkasten von synthetischen Chemikern.
Wirkmechanismus
Target of Action
The primary target of 1-(1H-1,2,4-triazol-3-yl)piperazine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
1-(1H-1,2,4-triazol-3-yl)piperazine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The disruption of microtubule dynamics affects several downstream biochemical pathways. The most significant of these is the cell cycle pathway . The inability to form a proper mitotic spindle halts the cell cycle at the metaphase-anaphase transition, a checkpoint in the cell cycle known as the spindle assembly checkpoint . This leads to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of 1-(1H-1,2,4-triazol-3-yl)piperazine’s action is the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and halting the cell cycle, the compound triggers the intrinsic pathway of apoptosis. This results in the activation of caspases, proteases that cleave cellular components, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, nuclear fragmentation, and formation of apoptotic bodies .
Biochemische Analyse
Biochemical Properties
1-(1H-1,2,4-triazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their function . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its relevance in biochemical research.
Cellular Effects
1-(1H-1,2,4-triazol-5-yl)piperazine has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated inhibitory activity against certain cancer cell lines, such as the HepG2 cell line . This suggests that 1-(1H-1,2,4-triazol-5-yl)piperazine may interfere with cell proliferation and survival pathways, making it a potential candidate for anticancer research. Additionally, its effects on cellular metabolism could be attributed to its interactions with metabolic enzymes, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of 1-(1H-1,2,4-triazol-5-yl)piperazine involves its binding interactions with biomolecules and modulation of enzyme activity. The triazole ring’s nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes . This coordination can inhibit or activate the enzyme, depending on the specific interaction. Furthermore, the compound’s ability to form hydrogen bonds with amino acid residues in enzymes’ active sites can alter the enzyme’s conformation and activity . These molecular interactions underpin the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-1,2,4-triazol-5-yl)piperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(1H-1,2,4-triazol-5-yl)piperazine is relatively stable under refrigerated conditions . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(1H-1,2,4-triazol-5-yl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects could include disruptions in cellular metabolism, enzyme inhibition, and potential cytotoxicity. Determining the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1-(1H-1,2,4-triazol-5-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative metabolism . Additionally, its ability to form hydrogen bonds with metabolic enzymes can affect the catalytic activity and regulation of metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(1H-1,2,4-triazol-5-yl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its cellular uptake and distribution . Additionally, its interactions with specific transporters can affect its localization and accumulation within cells. These factors are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(1H-1,2,4-triazol-5-yl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with enzymes and proteins in different cellular compartments can affect its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWXOGAYHSEQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622619 | |
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74964-11-7 | |
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


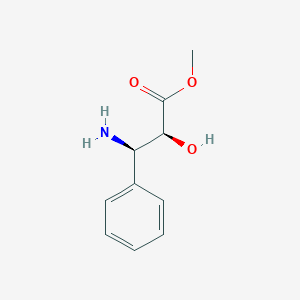


![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

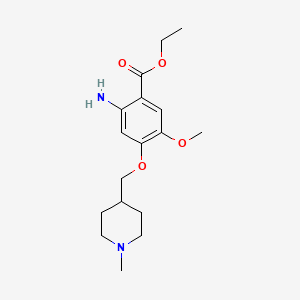
![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)
